

An In-depth Technical Guide to the Gold-Mercury (Au-Hg) Phase Diagram

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Compound of Interest

Compound Name: Gold;mercury

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This technical guide provides a comprehensive overview of the gold-mercury (Au-Hg) binary alloy system, detailing its phase equilibria, thermodynamic properties, and the crystal structures of its constituent phases. The information presented is curated from established metallurgical databases and scholarly articles to ensure accuracy and relevance for research and development applications.

The Gold-Mercury Phase Diagram

The Au-Hg system is characterized by the formation of several intermetallic compounds and a limited solid solubility of mercury in gold. The phase diagram is complex, featuring multiple peritectic reactions. Gold and mercury readily form amalgams at room temperature, a property that has been utilized in various historical and industrial processes.^[1] A comprehensive understanding of the phase relationships is crucial for applications ranging from dental amalgams to specialized electronic components.

The liquidus and solidus lines define the boundaries of the liquid and solid phases. At temperatures above the liquidus, the alloy is entirely liquid. The solid phases include the terminal solid solution of mercury in gold (α -Au), and several intermetallic compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Au-Hg system, including invariant reactions and the crystallographic properties of the identified solid phases.

Table 1: Invariant Reactions in the Gold-Mercury System

Reaction Type	Temperature (°C)	Composition (at. % Hg)	Reaction
Peritectic	419	~65	$L + \alpha \rightleftharpoons \alpha'$
Peritectic	388	~72	$L + \alpha' \rightleftharpoons \zeta$
Peritectic	122	~78	$L + \zeta \rightleftharpoons \text{Au}_2\text{Hg}_3$
Peritectoid	~25	~67	$\zeta + \text{Au}_2\text{Hg}_3 \rightleftharpoons \text{Au}_3\text{Hg}$
Eutectic	-38.83	>99	$L \rightleftharpoons (\text{Hg}) + \text{AuHg}_2$

Note: The exact compositions for some reactions can vary slightly between different literature sources. The data presented here represents a consensus from the cited references.

Table 2: Crystallographic Data of Solid Phases in the Gold-Mercury System

Phase	Formula	Crystal System	Space Group	Lattice Parameters (Å)
α -Au	Au(Hg)	Face-Centered Cubic	Fm-3m	$a \approx 4.08$ (increases with Hg content)
α'	Au ₅ Hg	Hexagonal	P6/mmm	$a = 2.94, c = 4.83$
ζ	AuHg	Hexagonal	-	-
-	Au ₂ Hg ₃	-	-	-
-	Au ₃ Hg	-	-	-
-	Au ₂ Hg	Hexagonal	P6 ₃ /mmc	$a = 2.94, c = 4.83$
-	AuHg ₂	Body-Centered Tetragonal	I4/m	$a = 4.28, c = 3.01$

Note: Complete crystallographic data for all phases is not consistently available across all sources. The ζ , Au₂Hg₃, and Au₃Hg phases require further structural characterization.

Experimental Protocols for Phase Diagram

Determination

The determination of the Au-Hg phase diagram relies on a combination of experimental techniques. The following sections detail the methodologies for the key experiments.

Sample Preparation

Alloy Preparation:

- High-purity gold (99.99%+) and mercury (99.99%+) are used as starting materials.
- Due to the high vapor pressure of mercury, alloys are typically prepared in sealed, evacuated quartz ampoules.

- The required amounts of gold and mercury are weighed and placed in the ampoule.
- The ampoule is evacuated to a pressure of at least 10^{-4} torr and sealed.
- The sealed ampoule is then heated in a furnace to a temperature above the liquidus of the specific composition to ensure complete melting and homogenization. The melt is typically held at this temperature for several hours with intermittent shaking to promote mixing.
- The ampoule is then cooled to the desired temperature for annealing or slowly cooled for thermal analysis.

Thermal Analysis

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC):

- A small, representative sample of the prepared alloy (typically 10-50 mg) is encapsulated in a hermetically sealed pan (e.g., stainless steel, tantalum, or a custom-made quartz crucible) to prevent mercury loss.
- An empty, sealed pan is used as a reference.
- The sample and reference are heated and cooled at a controlled rate, typically between 1 to 10 °C/min.
- The temperature difference between the sample and the reference is recorded as a function of temperature.
- Phase transitions (melting, solidification, peritectic reactions) are identified by endothermic or exothermic peaks in the DTA/DSC curve. The onset temperature of the peak on heating corresponds to the transition temperature.

X-ray Diffraction (XRD)

Phase Identification and Lattice Parameter Measurement:

- Samples for XRD are typically in powder form. For Au-Hg alloys, this can be achieved by filing or crushing the solidified alloy. To minimize mercury loss and oxidation, this is often done under an inert atmosphere or liquid nitrogen.

- The powder is annealed in a sealed capillary to relieve stress and achieve equilibrium.
- The XRD patterns are recorded using a diffractometer with a monochromatic X-ray source (commonly Cu K α radiation).
- Data is typically collected over a 2θ range of 20° to 120° with a step size of 0.02° and a dwell time of 1-5 seconds per step.
- The resulting diffraction patterns are analyzed to identify the phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., the Powder Diffraction File from the ICDD).
- Precise lattice parameters of the identified phases are determined by refining the diffraction data using software packages that employ methods like Rietveld refinement.

Metallography

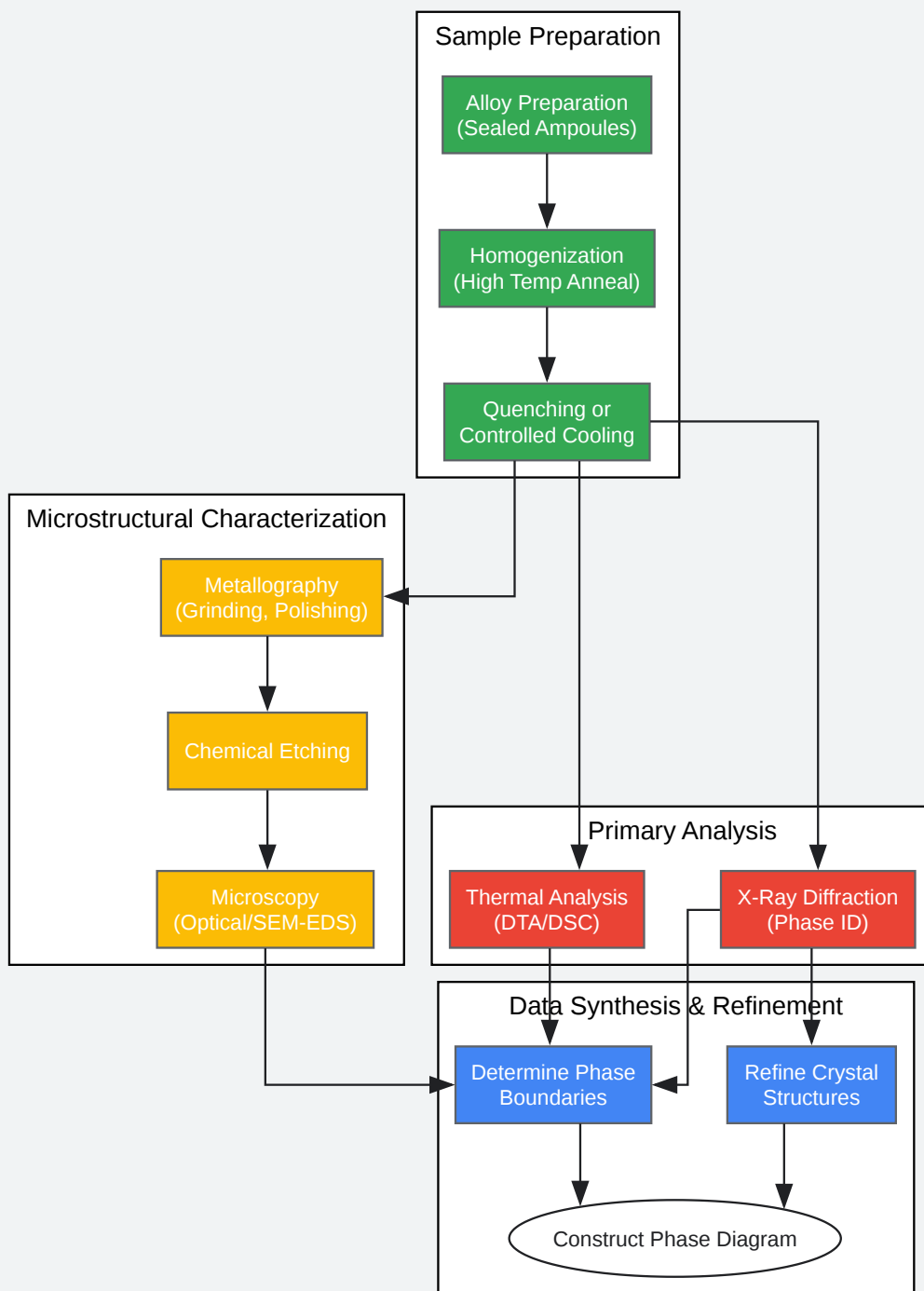
Microstructural Characterization:

- A representative sample of the alloy is mounted in a polymer resin. Cold mounting is often preferred to avoid heating the sample.
- The mounted sample is ground using a series of progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, and 1200 grit) with water or a suitable lubricant.
- Polishing is performed using diamond pastes on polishing cloths, starting with a coarser grit (e.g., 6 μm) and finishing with a finer grit (e.g., 1 μm). A final polishing step with a colloidal silica or alumina suspension may be used.
- Due to the high corrosion resistance of gold-rich alloys, etching is necessary to reveal the microstructure. A commonly used etchant is a solution of potassium cyanide (KCN) or a mixture of hydrochloric and nitric acids (aqua regia), used with extreme caution under a fume hood. The sample is immersed or swabbed with the etchant for a few seconds to minutes.
- The etched microstructure is then examined using an optical microscope or a scanning electron microscope (SEM) equipped with an energy-dispersive X-ray spectroscopy (EDS) detector to observe the morphology, distribution, and composition of the different phases.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as the gold-mercury system.

Experimental Workflow for Binary Phase Diagram Determination



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References

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